molecular formula C18H22N4O3S B2569039 Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1323566-21-7

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2569039
CAS No.: 1323566-21-7
M. Wt: 374.46
InChI Key: AJHOFMBLUAVVQA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a synthetic heterocyclic compound featuring a benzoate ester core linked to a 5-methyl-1,3,4-thiadiazole-substituted piperidine moiety via an acetamido group. The 1,3,4-thiadiazole ring is a pharmacophore associated with diverse biological activities, including anticonvulsant, antihypertensive, and antimicrobial effects .

Properties

IUPAC Name

methyl 4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-20-21-17(26-12)13-7-9-22(10-8-13)11-16(23)19-15-5-3-14(4-6-15)18(24)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHOFMBLUAVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling reactions: The thiadiazole and piperidine rings are then coupled using acylation reactions to form the intermediate compound.

    Esterification: Finally, the benzoate ester is introduced through esterification reactions involving methanol and the corresponding acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing thiadiazole and piperidine structures often exhibit antimicrobial activity. For instance, derivatives similar to methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate have been reported to possess significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

Thiadiazole derivatives have been increasingly studied for their anticancer properties. The integration of the thiadiazole ring into the structure of this compound may enhance its ability to inhibit tumor growth through several mechanisms:

  • Inhibition of Key Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival.
  • Cytotoxic Effects : In vitro studies indicate significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values comparable to established chemotherapeutic agents .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties due to its interactions with neurotransmitter systems and modulation of oxidative stress. Research indicates that modifications in thiadiazole structures can enhance neuroprotective effects while minimizing toxicity .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Optimizing these synthetic pathways is crucial for enhancing yield and purity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:
  • This suggests the piperidine ring’s six-membered structure may enhance reaction stability.
  • Thiadiazole vs.
  • Ester Group Influence : Methyl esters (e.g., target compound) may hydrolyze slower than ethyl esters (e.g., BG15975 in ), impacting bioavailability .

Physicochemical and Crystallographic Properties

  • Planarity and Stability : The thiadiazole-acetamido unit in exhibits planarity (r.m.s. deviation 0.082 Å) with intramolecular S···O hypervalent interactions (2.625–2.628 Å), enhancing structural rigidity . Comparable derivatives lacking this feature (e.g., morpholine-substituted 4d in ) show lower melting points (92°C vs. 103–104°C for the benzylsulfanyl-thiadiazole analogue), suggesting reduced stability .
  • Crystal Packing: Centrosymmetric dimers formed via N–H···N hydrogen bonds () may improve solubility compared to non-hydrogen-bonded analogues .

Analytical Characterization

  • Spectroscopy : 1H NMR and IR () are standard for confirming acetamido and heterocyclic linkages .
  • X-ray Crystallography: Critical for validating planar thiadiazole-acetamido conformations and non-covalent interactions () .

Biological Activity

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that incorporates a piperidine moiety and a thiadiazole ring. Its potential biological activities have garnered interest in pharmacological research, particularly in the fields of anticancer and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Methyl 4 2 4 5 methyl 1 3 4 thiadiazol 2 yl piperidin 1 yl acetamido benzoate\text{Methyl 4 2 4 5 methyl 1 3 4 thiadiazol 2 yl piperidin 1 yl acetamido benzoate}

This structure includes:

  • A benzoate group,
  • An acetamido linkage,
  • A piperidine ring,
  • A thiadiazole derivative.

Biological Activity Overview

The biological activities of this compound are primarily characterized by its effects on various cellular mechanisms. The following sections detail its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundHCT 116 (Colon Cancer)10.5Apoptosis induction
Thiadiazole DerivativeMCF7 (Breast Cancer)8.7Cell cycle arrest

These findings suggest that the compound may interact with key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. It has demonstrated effectiveness against various bacterial strains, suggesting potential utility in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate that this compound possesses significant antimicrobial activity that could be harnessed in clinical applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases.
  • Cellular Signaling Modulation : The presence of the piperidine moiety may influence G-protein coupled receptor pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress within cells, contributing to their anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Anticancer Efficacy

In vitro studies on HCT116 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased early and late apoptosis rates in treated cells compared to controls.

Study 2: Antimicrobial Assessment

A series of antimicrobial susceptibility tests demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The results were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Q & A

Q. What are the key synthetic routes for Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and coupling. For example, outlines a reflux method using absolute ethanol and glacial acetic acid as catalysts for coupling reactions between amino-triazole derivatives and substituted benzaldehydes. Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–8 hours) significantly impacts yield, with reflux conditions favoring cyclization of the thiadiazole ring . further demonstrates that acyl chloride intermediates (e.g., 2-cyclohexylacetyl chloride) reacted with thiadiazole precursors under anhydrous conditions achieve yields up to 59%, with purification via column chromatography using ethyl acetate/hexane gradients .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Structural validation relies on 1H/13C NMR (e.g., δ 1.01–1.29 ppm for cyclohexyl protons in ), IR (amide C=O stretches at ~1650 cm⁻¹), and mass spectrometry (m/z 369.4 for molecular ion peaks as in ) . Chromatographic purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) and TLC (Rf values reported in ). Elemental analysis (C, H, N, S) confirms stoichiometric ratios, with deviations <0.4% indicating high purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Safety Data Sheets (SDS) recommend:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders ().
  • First aid: For skin contact, wash with soap/water (15 minutes); for eye exposure, irrigate with saline ().
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents (). Always consult SDS for compound-specific hazards .

Advanced Research Questions

Q. How does structural modification of the thiadiazole and piperidine moieties affect biological activity?

Methodological Answer: Substituents on the thiadiazole ring (e.g., methyl vs. phenyl groups) and piperidine N-alkylation alter pharmacokinetic properties. shows that replacing the methyl group with a fluorophenyl moiety increases antimicrobial activity (MIC 2 µg/mL against S. aureus), likely due to enhanced lipophilicity and membrane penetration . highlights that piperidine derivatives with ethyl ester groups (e.g., compound 37) exhibit higher adenosine A2A receptor binding (Ki = 12 nM) compared to unsubstituted analogs, attributed to improved steric complementarity .

Q. What in vitro and in vivo models are used to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro:
    • Binding assays: Radiolabeled competition binding (e.g., [3H]ZM241385 for adenosine receptors in ).
    • Enzyme inhibition: IC50 determination via fluorogenic substrates (e.g., β-lactamase inhibition in ).
  • In vivo:
    • Anticonvulsant models: Maximal electroshock (MES) tests in mice ().
    • Pharmacokinetics: Plasma half-life (t1/2) and bioavailability studies using LC-MS/MS quantification .

Q. How do computational studies predict its binding affinity to target proteins?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) analyze interactions with targets like β-lactamase or adenosine receptors. ’s crystallographic data (PDB: 3WCT) reveals hydrogen bonding between the thiadiazole sulfur and active-site residues (e.g., Lys73). Free energy calculations (MM-PBSA) predict ΔG values correlating with experimental IC50 data (R² >0.85) .

Q. What strategies address solubility and bioavailability challenges in preclinical studies?

Methodological Answer:

  • Prodrug design: Esterification of the benzoate group (e.g., methyl to ethyl esters) improves intestinal absorption ().
  • Nanoformulation: Encapsulation in PLGA nanoparticles increases aqueous solubility by 8-fold ().
  • Salt formation: Hydrochloride salts enhance crystallinity and dissolution rates ().

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